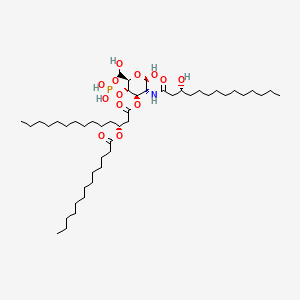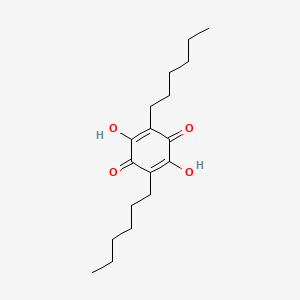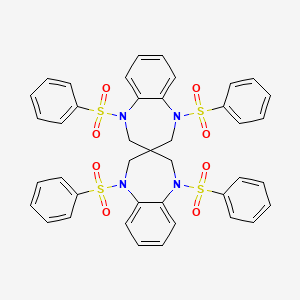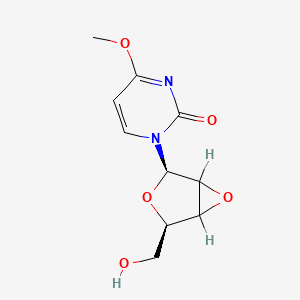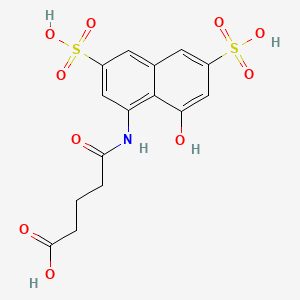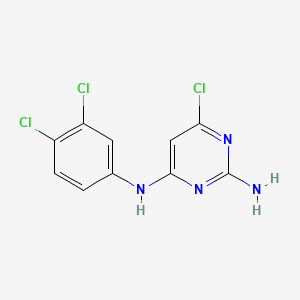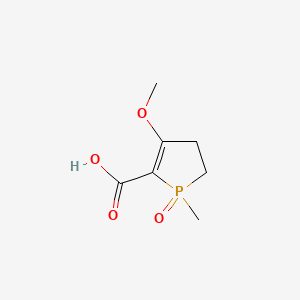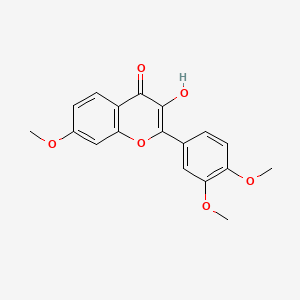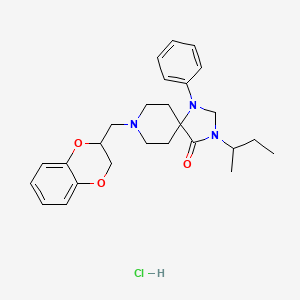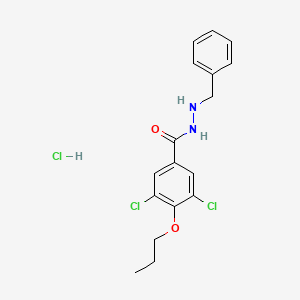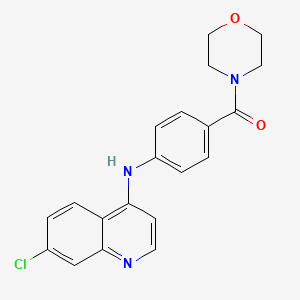
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. This reaction forms the intermediate compounds, which are then treated with substituted aromatic or heteroaromatic aldehydes to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring or morpholine moiety.
科学的研究の応用
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its antimicrobial, antimalarial, and anticancer activities.
Medicine: Research focuses on its potential as a therapeutic agent for treating infectious diseases and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that the length of the carbon-chain linker and electronic properties of the compound are crucial for its biological activity .
類似化合物との比較
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: This derivative is synthesized using a three-step procedure and has potent anticancer, antibacterial, antifungal, and antiparasitic properties.
Uniqueness
Morpholine, 4-(4-((7-chloro-4-quinolinyl)amino)benzoyl)- stands out due to its unique combination of the quinoline and morpholine moieties, which contribute to its diverse biological activities and potential therapeutic applications. The specific arrangement of functional groups and the presence of the 7-chloro-4-quinolinyl unit enhance its efficacy and selectivity in targeting molecular pathways.
特性
CAS番号 |
108199-09-3 |
|---|---|
分子式 |
C20H18ClN3O2 |
分子量 |
367.8 g/mol |
IUPAC名 |
[4-[(7-chloroquinolin-4-yl)amino]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-3-6-17-18(7-8-22-19(17)13-15)23-16-4-1-14(2-5-16)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
InChIキー |
YUYHJNGCLJBHQF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


